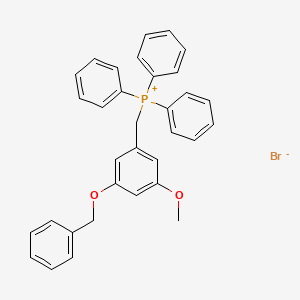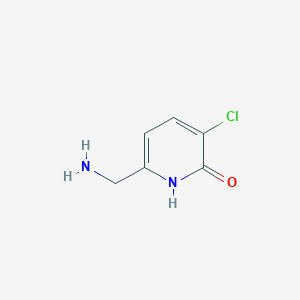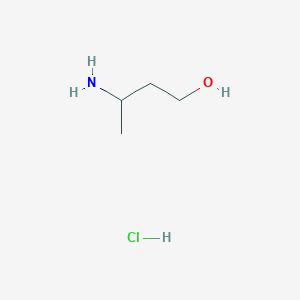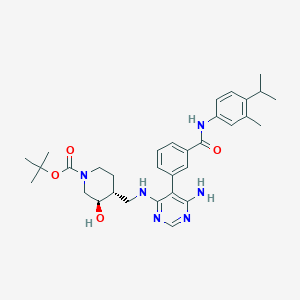
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the triphenylphosphonium group makes this compound a useful reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Step 1: Dissolve triphenylphosphine in an organic solvent.
Step 2: Add the benzyl halide (3-(Benzyloxy)-5-methoxybenzyl bromide) to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
Step 5: Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of triphenylphosphine oxide.
Reduction: Formation of triphenylphosphine.
Substitution: Formation of various substituted phosphonium salts.
Applications De Recherche Scientifique
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in the study of cellular processes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide involves the interaction of the triphenylphosphonium group with various molecular targets. The phosphonium group can facilitate the transfer of functional groups, making it a valuable reagent in synthetic chemistry. The molecular pathways involved include nucleophilic substitution and oxidation-reduction reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine): Another compound with a methoxybenzyl group, used in drug discovery.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with similar structural features, used in crystallographic studies.
Methyl 4-(bromomethyl)-3-methoxybenzoate: A related compound used in organic synthesis.
Uniqueness
(3-(Benzyloxy)-5-methoxybenzyl)triphenylphosphonium bromide is unique due to the presence of the triphenylphosphonium group, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic applications where the formation of stable intermediates is crucial.
Propriétés
Formule moléculaire |
C33H30BrO2P |
|---|---|
Poids moléculaire |
569.5 g/mol |
Nom IUPAC |
(3-methoxy-5-phenylmethoxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H30O2P.BrH/c1-34-29-22-28(23-30(24-29)35-25-27-14-6-2-7-15-27)26-36(31-16-8-3-9-17-31,32-18-10-4-11-19-32)33-20-12-5-13-21-33;/h2-24H,25-26H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UBCKRIUHSAUOGF-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=CC(=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Hydroxy-1,2,3,4-tetrahydro-5H-benzo[b]azepin-5-one](/img/structure/B15221974.png)
![(3AS,8aS)-1-Benzyl-3a-methyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol](/img/structure/B15221978.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)




